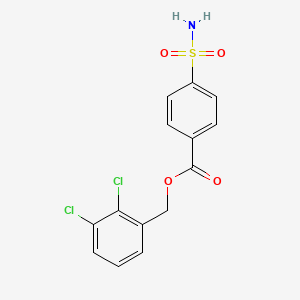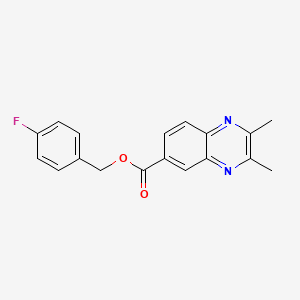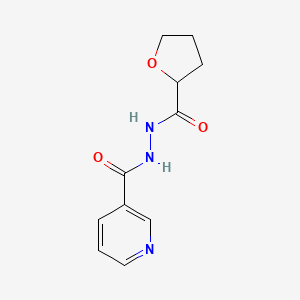![molecular formula C16H21NO3 B4406722 4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
4-[(cyclohexylamino)carbonyl]phenyl propionate
説明
4-[(cyclohexylamino)carbonyl]phenyl propionate, also known as CCP, is a chemical compound that has been widely used in scientific research. CCP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various diseases.
作用機序
4-[(cyclohexylamino)carbonyl]phenyl propionate exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. MAPKs are a family of protein kinases that play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. This compound also modulates the activity of other signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
実験室実験の利点と制限
4-[(cyclohexylamino)carbonyl]phenyl propionate has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has a high purity and stability, making it suitable for long-term experiments. This compound has also been extensively studied, and its pharmacological effects are well characterized.
However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer to cells or animals. This compound can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 4-[(cyclohexylamino)carbonyl]phenyl propionate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, modifying the structure of this compound to improve its solubility or selectivity for specific COX enzymes could lead to more effective and safer drugs.
Another area of interest is the investigation of this compound in combination with other drugs or therapies. Combining this compound with other anti-inflammatory drugs or chemotherapeutic agents could enhance their efficacy and reduce side effects.
Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to evaluate the potential use of this compound in the treatment of various diseases.
科学的研究の応用
4-[(cyclohexylamino)carbonyl]phenyl propionate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been found to modulate the activity of other signaling pathways involved in inflammation, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
This compound has been investigated for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, cancer, and Alzheimer's disease. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation, pain, and tumor growth. However, further studies are needed to determine the safety and efficacy of this compound in humans.
特性
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-15(18)20-14-10-8-12(9-11-14)16(19)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJUZKHASKHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)

![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4406688.png)

![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)
